
Kemira 9051/3A
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Overview
Description
Kemira 9051/3A is a specialized chemical compound developed by Kemira, a global leader in sustainable chemical solutions. This compound is primarily used in water treatment processes and has gained attention for its effectiveness in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Kemira 9051/3A involves a series of chemical reactions that are carefully controlled to ensure the purity and effectiveness of the final product. The synthetic route typically includes the following steps:
Initial Reaction: The starting materials are reacted under specific conditions to form intermediate compounds.
Purification: The intermediate compounds are purified to remove any impurities that may affect the quality of the final product.
Final Reaction: The purified intermediates undergo a final reaction to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced purification techniques. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Kemira 9051/3A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound to yield other useful compounds.
Substitution: The compound can undergo substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and chlorine dioxide.
Reducing Agents: Reducing agents such as sodium borohydride are often used.
Catalysts: Various catalysts may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized forms of the compound, while reduction can yield reduced derivatives.
Scientific Research Applications
Kemira 9051/3A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Biology: The compound is employed in biological studies to understand its effects on different biological systems.
Medicine: Research is ongoing to explore its potential medical applications, including its use in drug development.
Industry: this compound is widely used in industrial processes, particularly in water treatment and purification.
Mechanism of Action
The mechanism of action of Kemira 9051/3A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain molecules, leading to changes in their structure and function. This interaction can trigger a series of biochemical reactions that result in the desired outcome, such as the removal of impurities from water.
Comparison with Similar Compounds
Similar Compounds
Kemira 9051/3A can be compared with other similar compounds used in water treatment and industrial applications, such as:
Polyaluminium Chloride: Used as a coagulant in water treatment.
Ferric Chloride: Another common coagulant with similar applications.
Polyacrylamides: Used as flocculants in water treatment processes.
Uniqueness
What sets this compound apart from these similar compounds is its unique formulation and effectiveness in specific applications. Its ability to perform under a wide range of conditions and its environmentally friendly production process make it a preferred choice in many industries.
Q & A
Basic Research Questions
Q. How to conduct a systematic literature review for Kemira 9051/3A to identify research gaps?
- Methodological Answer : Begin by searching primary databases (e.g., PubMed, Scopus) using controlled vocabulary (e.g., MeSH terms) and Boolean operators to combine "this compound" with keywords like "synthesis," "applications," or "mechanisms." Use ’s Procedure for Reviewing Related Relevant Studies to categorize findings into experimental, theoretical, and analytical clusters. Critically evaluate inconsistencies in reported properties (e.g., solubility, stability) and note methodological variations (e.g., characterization techniques). Prioritize peer-reviewed articles over patents or technical reports to ensure academic rigor .
Q. What are the standard experimental protocols for characterizing this compound’s physicochemical properties?
- Purity Analysis : Use HPLC or GC-MS with calibration against certified reference materials.
- Structural Confirmation : Employ FTIR for functional groups and NMR (¹H/¹³C) for molecular structure.
- Thermal Stability : Conduct TGA/DSC under inert atmospheres to assess decomposition thresholds.
- Reproducibility : Document all parameters (e.g., solvent ratios, temperature gradients) in the Experimental section, adhering to ’s requirement for detailed procedural clarity .
Q. How to design a pilot study to assess this compound’s reactivity under varying conditions?
- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) from :
- Population : this compound in solution phase.
- Intervention : Vary pH (2–12), temperature (25–80°C), and ionic strength.
- Comparison : Control groups with inert solvents (e.g., DMSO).
- Outcome : Quantify reaction kinetics via UV-Vis spectroscopy.
- Time : Monitor at 0, 1, 3, 6, and 24 hours. Use fractional factorial design to minimize trial count while maximizing variable interactions .
Advanced Research Questions
Q. How to resolve contradictions in reported catalytic efficiency of this compound across studies?
- Methodological Answer : Apply ’s FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables:
Meta-Analysis : Aggregate data from 10+ studies and normalize for methodological differences (e.g., catalyst loading, substrate type).
Sensitivity Analysis : Use ANOVA to identify variables with statistically significant impacts (e.g., temperature vs. solvent polarity).
Controlled Replication : Reproduce conflicting experiments with standardized protocols ( ’s pre-test/post-test design) to isolate confounding factors .
Q. What advanced statistical methods are suitable for optimizing this compound’s synthesis parameters?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., precursor concentration, reaction time) to predict optimal yield.
- Machine Learning : Train algorithms on historical synthesis data to identify non-linear relationships (e.g., decision trees for impurity prediction).
- Uncertainty Quantification : Apply Monte Carlo simulations to assess parameter sensitivity and confidence intervals. Reference ’s emphasis on "intersectionality of data problems" to contextualize findings within broader thermodynamic or kinetic frameworks .
Q. How to integrate theoretical frameworks (e.g., DFT calculations) into experimental studies of this compound?
Hypothesis Generation : Use density functional theory (DFT) to simulate reaction pathways and predict intermediate stability.
Experimental Validation : Compare computational results with empirical data (e.g., activation energy from Arrhenius plots).
Iterative Refinement : Adjust computational models (e.g., basis sets, solvation models) to reduce discrepancies. Publish raw data and code in supplementary materials per ’s Supporting Information guidelines to ensure reproducibility .
Q. What strategies mitigate bias in cross-disciplinary studies involving this compound?
- Methodological Answer :
- Blinding : Assign independent teams to prepare samples and analyze data ( ’s task distribution principles).
- Triangulation : Combine spectroscopic, chromatographic, and computational data to validate conclusions.
- Peer Debriefing : Present preliminary findings to a panel of chemists, physicists, and statisticians to challenge assumptions. Reference ’s methodological design for balancing qualitative and quantitative inputs .
Q. Tables for Quick Reference
Properties
CAS No. |
65280-32-2 |
---|---|
Molecular Formula |
C35H36Cl2N6O5S |
Molecular Weight |
723.7 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;methyl N-(1H-benzimidazol-2-yl)carbamate;6-methyl-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C14H14Cl2N2O.C12H13NO2S.C9H9N3O2/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-9-11(16-8-7-15-9)12(14)13-10-5-3-2-4-6-10;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-6,8,10,14H,1,7,9H2;2-6H,7-8H2,1H3,(H,13,14);2-5H,1H3,(H2,10,11,12,13) |
InChI Key |
POJJZDSFFFHVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)C(=O)NC2=CC=CC=C2.COC(=O)NC1=NC2=CC=CC=C2N1.C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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